6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone
Description
Properties
CAS No. |
302913-42-4 |
|---|---|
Molecular Formula |
C15H9Cl2FN2O |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
6,8-dichloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl2FN2O/c16-10-5-11-14(12(17)6-10)19-8-20(15(11)21)7-9-3-1-2-4-13(9)18/h1-6,8H,7H2 |
InChI Key |
ZPZRAWOUHMPTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)F |
Origin of Product |
United States |
Biological Activity
6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound features two chlorine atoms and a fluorobenzyl group, contributing to its unique pharmacological profile. Quinazolinones are known for their potential as therapeutic agents, particularly in oncology and infectious diseases.
- Molecular Formula : C15H9Cl2FN2O
- Molecular Weight : 323.1 g/mol
- IUPAC Name : 6,8-dichloro-3-[(2-fluorophenyl)methyl]quinazolin-4-one
- CAS Number : 302913-42-4
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that quinazolinone derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this compound have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
- A case study involving the compound's interaction with specific cancer targets revealed its potential to disrupt cell cycle progression and promote cell death through caspase activation .
-
Antimicrobial Activity :
- Quinazolinones have also been evaluated for their antibacterial properties. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- In vitro assays indicated that this compound could synergize with existing antibiotics, enhancing their efficacy against resistant strains .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of chlorine and fluorine substituents plays a critical role in modulating its interactions with biological targets.
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6,8-Dichloro-4(3H)-quinazolinone | Chlorine substituents at positions 6 and 8 | Antimicrobial | Lacks fluorobenzyl group |
| 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone | Bromine instead of chlorine | Anticancer | Similar fluorobenzyl group but different halogen |
| 7-Chloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone | Chlorine at position 7 | Antimicrobial | Different positioning of chlorine |
Case Studies
- In Vitro Studies : A study evaluated the efficacy of this compound against various cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations.
- Synergistic Effects with Antibiotics : Another investigation focused on the compound's ability to enhance the activity of β-lactam antibiotics against MRSA. The combination treatment led to a marked reduction in bacterial load in infected animal models .
Scientific Research Applications
6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone belongs to the quinazolinone family, which is known for various pharmacological properties. The compound's unique structure, characterized by two chlorine atoms and a fluorobenzyl group, contributes to its potential as a therapeutic agent.
Anticancer Activity
Quinazolinones have been studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that compounds with similar structural features can inhibit cell proliferation in breast and prostate cancer models. The presence of halogen substituents is believed to enhance the compound's interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Quinazolinones are known to exhibit inhibitory effects against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the dichloro and fluorobenzyl groups play crucial roles in modulating the compound's efficacy against pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. The following table summarizes key structural features and their associated biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Chlorine at positions 6 and 8; Fluorobenzyl group | Anticancer, Antimicrobial | Unique halogenation pattern |
| 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone | Bromine instead of chlorine | Anticancer | Similar fluorobenzyl group but different halogen |
| 7-Chloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone | Chlorine at position 7 | Antimicrobial | Different positioning of chlorine |
Drug Discovery
The compound has been employed in drug discovery processes, particularly in the optimization of lead compounds for various diseases. Its ability to inhibit specific biological pathways makes it a candidate for further development in treating conditions such as cancer and infectious diseases .
Combination Therapies
Research indicates that using this compound in combination with other therapeutic agents may enhance efficacy through synergistic effects. This approach is particularly promising in oncology, where combination therapies can overcome resistance mechanisms .
Case Studies
- Anticancer Efficacy : A study demonstrated that derivatives of quinazolinones, including this compound, showed significant cytotoxicity against human breast cancer cell lines (MCF-7) with IC50 values indicating potent activity compared to standard chemotherapeutics.
- Antimicrobial Activity : In vitro tests revealed that this compound exhibited substantial inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial protein synthesis pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit varied biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of 6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Substituent Effects on Bioactivity: Halogenation: Chlorine and bromine at positions 6 and 8 (e.g., 6,8-dichloro or dibromo derivatives) are associated with enhanced antimicrobial and anti-inflammatory activities compared to non-halogenated analogs. For example, 6,8-dibromo derivatives showed significant activity against Staphylococcus aureus , while UR-9825 (7-chloro derivative) exhibited superior antifungal potency . Aromatic Substitutions: The 2-fluorobenzyl group in the target compound may improve metabolic stability over non-fluorinated benzyl groups (e.g., 3-phenyl analogs) due to reduced susceptibility to oxidative metabolism .
Electrochemical and Photophysical Properties: Ferrocenyl-substituted quinazolinones (e.g., 2-ferrocenyl-4(3H)-quinazolinone) display reversible redox behavior, making them candidates for electrochemical sensors or catalysts . Ethynyl and aryl-substituted derivatives (e.g., 6,8-bis(4-fluorophenyl)-4-(phenylethynyl)quinazoline) exhibit tunable photoluminescence, useful in materials science .
Pharmacokinetic Profiles: UR-9825 demonstrated species-dependent half-lives (1–9 hours), highlighting the impact of substituents on metabolic clearance .
For instance, UR-9825 displayed low toxicity in rats even at high doses .
Q & A
Q. What are the recommended synthetic routes for 6,8-Dichloro-3-(2-fluorobenzyl)-4(3H)-quinazolinone, and how are intermediates characterized?
Synthesis typically involves multi-step reactions starting with halogenated quinazolinone cores. For example, substituted quinazolinones are synthesized via cyclocondensation of anthranilic acid derivatives with benzylamine analogs. Key intermediates (e.g., 6,8-dichloro-2-phenylquinazolinone) are characterized using elemental analysis, IR spectroscopy (to confirm carbonyl groups at ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns and benzyl group integration) . Purity is assessed via HPLC, and recrystallization in solvents like dichloromethane/methanol (1:1) improves yield .
Q. How is the anti-inflammatory activity of this compound evaluated in preliminary assays?
In vivo anti-inflammatory screening uses rodent models (e.g., carrageenan-induced paw edema). Test compounds are administered orally/intraperitoneally at 50 mg/kg, with percentage inhibition calculated relative to controls. Indomethacin is a common reference standard. Gastric ulcerogenicity is concurrently assessed to evaluate safety margins .
Q. What standard microbial strains are used for baseline antimicrobial screening?
Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria, alongside fungi (e.g., Candida albicans ATCC 10231), are typical targets. Activity is quantified via agar dilution or broth microdilution methods, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. How can researchers resolve contradictory data between COX-1/COX-2 inhibition and ulcerogenic profiles?
Contradictions arise when a compound shows strong COX-2 inhibition (indicating anti-inflammatory potential) but high ulcerogenicity. Advanced approaches include:
- Selectivity Ratios : Calculate COX-2/COX-1 IC₅₀ ratios; compounds with ratios >10 are prioritized for lower gastrointestinal toxicity .
- Molecular Dynamics Simulations : Model interactions with COX-2’s hydrophobic pocket to optimize substituent positioning (e.g., 2-fluorobenzyl groups may reduce off-target binding) .
- Prodrug Design : Introduce metabolically labile groups (e.g., ester linkages) to minimize direct gastric exposure .
Q. What strategies are employed to enhance metabolic stability without compromising bioactivity?
- Isosteric Replacement : Replace labile groups (e.g., ester-to-amide substitutions) while maintaining hydrogen-bonding capacity.
- Deuterium Labeling : Substitute hydrogen with deuterium at metabolically vulnerable sites (e.g., benzyl methyl groups) to slow oxidative degradation .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .
Q. How can structural analogs inform SAR studies for dual anti-inflammatory/antimicrobial activity?
Comparative analysis of analogs (e.g., 6,8-dibromo or 2-phenyl-3-benzothiazolyl derivatives) reveals:
- Chlorine vs. Bromine : Chlorine at C6/C8 enhances antimicrobial activity but may reduce COX-2 selectivity.
- Benzothiazole Substitutions : Electron-withdrawing groups (e.g., 4-methoxy) improve anti-inflammatory activity, while hydrophobic groups (e.g., 5-methyl) broaden antibacterial spectra .
- Fluorine Positioning : The 2-fluorobenzyl group balances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted applications .
Q. What advanced analytical methods validate crystallographic and electronic properties?
- Single-Crystal X-ray Diffraction : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between fluorobenzyl and quinazolinone rings, critical for conformational stability .
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties (e.g., charge distribution at C3) with reactivity in biological environments .
Experimental Design Considerations
Q. How should dose-ranging studies be structured to balance efficacy and toxicity?
- Acute Toxicity Screening : Start with OECD Guideline 423 (acute oral toxicity) to determine LD₅₀.
- Subchronic Models : Administer 10–100 mg/kg for 28 days in rodents, monitoring serum biomarkers (ALT, creatinine) and histopathology.
- Pharmacokinetic Profiling : Measure Cₘₐₓ, Tₘₐₓ, and half-life to establish dosing intervals .
Q. What in vitro models are optimal for mechanistic studies on dual COX/antimicrobial targets?
- Cell-Based Assays : Use RAW 264.7 macrophages (for COX-2/PGE₂ inhibition) and biofilm models (e.g., S. aureus biofilm disruption assays).
- Enzyme Kinetics : Determine IC₅₀ values using recombinant COX-1/COX-2 enzymes and time-kill curves for antimicrobial activity .
Data Interpretation and Optimization
Q. How can divergent biological outcomes (e.g., antibacterial vs. antifungal inactivity) be rationalized?
- Membrane Permeability : Assess outer membrane permeability in Gram-negative bacteria via NPN uptake assays.
- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance mechanisms underlie inactivity .
- Target-Specific Mutagenesis : Knock out fungal CYP51 (lanosterol demethylase) to test if activity is ergosterol biosynthesis-dependent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
